molecular formula C4H9NO3 B579430 L-Alanine, N-(hydroxymethyl)- (9CI) CAS No. 19026-60-9

L-Alanine, N-(hydroxymethyl)- (9CI)

Cat. No.: B579430
CAS No.: 19026-60-9
M. Wt: 119.12
InChI Key: PTBXRYBPQJHMQS-VKHMYHEASA-N
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Description

L-Alanine, N-(hydroxymethyl)- (9CI) is a derivative of the amino acid L-alanine, where a hydroxymethyl (-CH₂OH) group is attached to the nitrogen atom of the alanine backbone. These analogs share a common structural motif of nitrogen-bound functional groups, enabling comparative analysis of their synthesis, stability, and biological relevance.

Properties

CAS No.

19026-60-9

Molecular Formula

C4H9NO3

Molecular Weight

119.12

IUPAC Name

(2S)-2-(hydroxymethylamino)propanoic acid

InChI

InChI=1S/C4H9NO3/c1-3(4(7)8)5-2-6/h3,5-6H,2H2,1H3,(H,7,8)/t3-/m0/s1

InChI Key

PTBXRYBPQJHMQS-VKHMYHEASA-N

SMILES

CC(C(=O)O)NCO

Synonyms

L-Alanine, N-(hydroxymethyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key properties of L-Alanine, N-(hydroxymethyl)- (9CI) and its analogs, derived from the evidence provided:

Compound Molecular Formula Molecular Weight Key Functional Group Synthesis Method Applications References
L-Alanine, N-(hydroxymethyl)- (9CI) C₄H₉NO₃ 119.12 (theoretical) -CH₂OH Not explicitly reported (hypothesized via hydroxymethylation of L-alanine) Potential intermediate in drug or polymer synthesis N/A
L-Alanine, N-(carboxymethyl)- (9CI) C₅H₉NO₄ 147.13 -CH₂COOH Reaction of L-alanine with glyoxylic acid Pharmaceutical intermediate
L-Alanine, N-(2-hydroxyethyl)-, methyl ester (9CI) C₆H₁₃NO₃ 147.17 -CH₂CH₂OH (esterified) Esterification of N-hydroxyethyl-L-alanine Research applications; stability under varied storage conditions
L-Alanine, N-(cyanomethyl)-, ethyl ester (9CI) C₇H₁₂N₂O₂ 156.18 -CH₂CN Alkylation with cyanomethyl reagents Specialty chemical synthesis
L-Alanine, N-(1-cyanoethyl)- (9CI) C₆H₁₀N₂O₂ 142.16 -CH(CH₂CN) Cyanoethylation of L-alanine Polymer or agrochemical research

Structural and Functional Differences

  • Hydrophilicity: N-(hydroxymethyl) and N-(carboxymethyl) derivatives exhibit higher hydrophilicity due to polar -OH and -COOH groups, making them suitable for aqueous-phase reactions. In contrast, N-cyanomethyl and cyanoethyl analogs are more lipophilic, favoring organic solvent compatibility .
  • Stability : Esters like N-(2-hydroxyethyl)-methyl ester show enhanced stability under dry storage (-80°C for 6 months) compared to free carboxylic acid derivatives, which may degrade in humid conditions .
  • Reactivity : The hydroxymethyl group in the target compound may participate in condensation or crosslinking reactions, similar to N-carboxymethyl-L-alanine’s role in forming coordination complexes or peptide conjugates .

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